The compound [(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid is a complex heterocyclic organic molecule that features a thioacetic acid functional group attached to a pyrido-pyrazine structure. This compound is of interest in medicinal chemistry due to its potential biological activity, particularly as an inhibitor of dipeptidyl peptidase-IV, which is relevant in the treatment of type 2 diabetes and other metabolic disorders .
This compound can be classified under heterocyclic compounds, specifically those containing nitrogen and sulfur atoms. It falls within the broader category of pyridine derivatives, which are known for their diverse pharmacological properties. The structural complexity of this compound suggests potential applications in drug development, particularly in targeting specific enzymatic pathways .
The synthesis of [(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid can be achieved through several synthetic routes. A notable method involves the condensation reaction between appropriate pyridine derivatives and thioacetic acid. The reaction typically requires specific catalysts and solvents to enhance yield and selectivity.
The molecular formula for [(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid is . The structure features:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to elucidate its spatial arrangement and confirm its structural integrity.
The compound can participate in various chemical reactions typical for heterocycles:
The mechanism of action for [(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid primarily involves its role as a dipeptidyl peptidase-IV inhibitor. This enzyme is crucial in the degradation of incretin hormones, which are involved in glucose metabolism.
Data from biological assays indicate that compounds with similar structures exhibit significant inhibitory activity against dipeptidyl peptidase-IV, making this compound a candidate for further pharmacological evaluation .
The physical properties of [(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid include:
Chemical properties include:
Relevant data regarding melting point, boiling point, and spectral data (NMR, IR) would be essential for thorough characterization but are not explicitly detailed in available sources.
The primary applications of [(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid lie within pharmaceutical research:
[(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid (CAS 1242884-38-3) features a complex heterocyclic architecture that exemplifies strategic molecular design in medicinal chemistry. Its core integrates a pyrido[2,3-b]pyrazine system—a bicyclic framework that fuses pyridine and pyrazine rings—which serves as a privileged scaffold in drug discovery due to its electron-rich nature and ability to engage in diverse non-covalent interactions with biological targets [2] [7]. Key structural elements include:
Table 1: Structural Components and Their Functional Roles
Structural Element | Chemical Feature | Role in Bioactivity |
---|---|---|
Pyrido[2,3-b]pyrazine core | Bicyclic heteroaromatic system | DNA intercalation or kinase hinge-binding |
4-Ethyl group | Alkyl substituent | Lipophilicity enhancement and metabolic stability |
3-Oxo moiety | Carbonyl group | Hydrogen-bond acceptor for target protein interactions |
(Thio)acetic acid side chain | -S-CH₂-COOH | Solubility modulation, metal chelation, and salt formation |
This molecular framework aligns with established structure-activity principles: The planar bicyclic core supports stacking interactions with aromatic residues in enzyme binding pockets, while the ionizable carboxylic acid (pKa ~3-4) enables pH-dependent solubility and prodrug derivatization [2] [5]. The compound’s SMILES notation (O=C(O)CSC1=NC2=CC=CN=C2N(CC)C1=O) and InChIKey (SUNBCYPXUOKKRN-UHFFFAOYSA-N) precisely encode these features, facilitating virtual screening and cheminformatics analyses [2].
Pyrido-pyrazine derivatives emerged as synthetically accessible scaffolds following seminal work on β-keto ester condensations. The Claisen condensation (1887), which couples esters to form β-keto esters like ethyl 3-oxobutanoate, established foundational methods for constructing complex heterocycles [3]. Ethyl 3-oxobutanoate serves as a versatile synthon in Knorr-type syntheses, enabling the formation of pyrazine rings through condensation with diamine nucleophiles [3].
The specific integration of thioacetic acid into heterocycles represents a strategic evolution aimed at:
Table 2: Evolution of Key Synthetic Approaches to Pyrido-Pyrazines
Era | Synthetic Methodology | Limitations Overcome |
---|---|---|
Pre-1980s | Claisen condensations of ethyl acetate | Low yields for bicyclic systems |
1980s–2000s | Dieckmann cyclizations | Restricted ring size flexibility |
Post-2010 | Transition-metal catalyzed C-S coupling | Enabled thiomethyl linker incorporation (e.g., C2-thio) |
Contemporary routes to derivatives like [(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid leverage these advances, typically involving:
This compound’s CAS registration (1242884-38-3) in 2013 coincides with patent activity emphasizing pyrido-pyrazines as kinase inhibitors and antibiotics, underscoring its therapeutic relevance [4] [6].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2